Flunitrazolam

Catalog No.
S902444
CAS No.
2243815-18-9
M.F
C17H12FN5O2
M. Wt
337.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flunitrazolam

CAS Number

2243815-18-9

Product Name

Flunitrazolam

IUPAC Name

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

InChI

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3

InChI Key

RDLAGIOILLWVTM-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine, flunitrazolam

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F

The exact mass of the compound Flunitrazolam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Flunitrazolam (6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a highly potent synthetic designer benzodiazepine characterized by a fused triazole ring, an 8-nitro group, and a 2-fluoro substitution on the phenyl ring. Because it is active at sub-milligram doses (typically 0.125–0.25 mg), physiological concentrations in biological matrices are exceptionally low, often peaking in the picogram-per-milliliter range [1]. Consequently, flunitrazolam is not an industrial bulk chemical but a critical analytical reference material. Forensic, clinical, and toxicological laboratories procure certified reference materials (CRMs) of this exact compound to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) workflows. The availability of high-purity standards is essential for establishing accurate retention times, defining specific multiple reaction monitoring (MRM) transitions, and conducting in vitro human liver microsome (HLM) assays to map its primary metabolites [2].

In forensic and clinical toxicology, substituting flunitrazolam with closely related structural analogs—such as clonazolam (2-chloro) or flubromazolam (2-bromo)—is analytically unacceptable. While these compounds share the triazolobenzodiazepine core, the halogen substitution fundamentally alters the molecule's exact mass, ionization efficiency, and chromatographic retention time [1]. For example, flunitrazolam yields a protonated precursor ion at m/z 338.1, whereas clonazolam appears at m/z 354.1, meaning generic class-based screening without the exact standard will result in false negatives or failed quantification [2]. Furthermore, metabolic pathways are structure-specific; flunitrazolam uniquely metabolizes into 7-amino-flunitrazolam and 7-acetamido-flunitrazolam. Without procuring the exact flunitrazolam parent standard to validate these specific biomarkers, laboratories cannot accurately extend their detection windows for toxicological screening [3].

Mass Spectrometry Resolution and MRM Transition Specificity

To accurately identify designer benzodiazepines in multiplexed forensic panels, laboratories rely on specific Multiple Reaction Monitoring (MRM) transitions. Flunitrazolam produces a distinct protonated precursor ion [M+H]+ at m/z 338.1, with primary quantitative product ions at m/z 292.1 and 264.1 [1]. In contrast, its closest analog, clonazolam, has a precursor ion at m/z 354.1[2]. This ~16 Da mass difference—driven by the fluorine versus chlorine substitution—ensures that when the exact flunitrazolam standard is used to calibrate the instrument, there is zero isobaric interference or cross-talk between the two analytes, even when co-eluting.

Evidence DimensionPrecursor Ion Mass (m/z)
Target Compound DataFlunitrazolam: m/z 338.1
Comparator Or BaselineClonazolam: m/z 354.1
Quantified Difference+16 Da mass shift preventing isobaric interference
ConditionsElectrospray ionization (ESI) LC-MS/MS forensic screening

Procuring the exact standard is mandatory to configure specific MRM transitions, preventing false positives in complex toxicological screening panels.

Biomarker Generation for Extended Detection Windows

Because flunitrazolam is administered in microgram doses, the parent compound is rapidly cleared, with oral fluid concentrations dropping significantly within hours [1]. To extend the detection window, laboratories must target its specific metabolites. Studies utilizing flunitrazolam as a substrate in human urine and liver microsome assays demonstrate that it uniquely metabolizes into 7-amino-flunitrazolam and 7-acetamido-flunitrazolam, which remain detectable in urine for up to 37 hours [2]. Using generic benzodiazepine standards (e.g., flunitrazepam or diazepam) cannot generate or validate these specific fluorinated, triazolo-fused biomarkers.

Evidence DimensionDetection Window (Urine)
Target Compound DataFlunitrazolam metabolites (7-amino/7-acetamido): Detectable up to 37 hours
Comparator Or BaselineFlunitrazolam parent compound: Rapid clearance (peak at 3 hours, rapid decline)
Quantified Difference>30-hour extension in forensic detection viability
ConditionsLC-HRMS analysis of human urine and liver microsome assays

Laboratories must procure the parent standard to synthesize or map these specific metabolites, which are essential for legally defensible, delayed-detection forensic toxicology.

Matrix Effect Mitigation at Ultra-Low Concentrations

Flunitrazolam's extreme potency results in physiological concentrations as low as 7 to 178 pg/mL in oral fluid [1]. At these ultra-trace levels, biological matrices cause significant ion suppression in LC-MS/MS. While generic internal standards like diazepam-d5 are sometimes used, they do not perfectly mimic the ionization behavior of the triazolo-nitro structure. Procuring flunitrazolam alongside its exact stable-isotope labeled counterpart (Flunitrazolam-13C2,15N) allows laboratories to correct for these specific matrix effects, maintaining analytical variance below 20% even in complex mixed oral fluid buffers [1] .

Evidence DimensionMatrix Effect Variance
Target Compound DataFlunitrazolam (with matched or closely monitored IS): <20% variance
Comparator Or BaselineUncorrected trace analysis: High risk of ion suppression and quantification failure at <100 pg/mL
Quantified DifferenceEnsures legal defensibility and quantitative accuracy at picogram levels
ConditionsOral fluid extraction, ESI LC-MS/MS quantification

For accurate quantification at the pg/mL level, buyers must procure the exact compound and its matched stable-isotope standard to overcome severe matrix-induced ion suppression.

Forensic LC-MS/MS and LC-HRMS Toxicological Screening

Driven by the specific MRM transitions (m/z 338.1 > 292.1) detailed in Section 3, flunitrazolam analytical standards are essential for calibrating mass spectrometers in forensic labs. This allows for the unambiguous differentiation of flunitrazolam from isobaric or structurally similar designer benzodiazepines like clonazolam in blood, urine, and oral fluid samples[1].

In Vitro Metabolism and Biomarker Discovery Assays

Because the parent drug is active at sub-milligram levels and clears rapidly, laboratories use flunitrazolam as a substrate in human liver microsome (HLM) assays. This application directly supports the identification of long-lasting biomarkers, such as 7-amino-flunitrazolam, extending the viable detection window in clinical toxicology up to 37 hours [2].

Development of Stable-Isotope Dilution Methods

Procuring flunitrazolam alongside its isotopically labeled analog (e.g., Flunitrazolam-13C2,15N) is critical for developing robust quantification methods. This application mitigates the severe matrix effects observed at the 7–178 pg/mL trace levels typical of oral fluid and blood extracts, ensuring high reproducibility and legal defensibility in workplace or post-mortem testing [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Exact Mass

337.09750280 Da

Monoisotopic Mass

337.09750280 Da

Heavy Atom Count

25

UNII

OK0I6HTR1Y

MeSH Pharmacological Classification

Tranquilizing Agents

Wikipedia

Flunitrazolam

Dates

Last modified: 04-14-2024

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